![molecular formula C37H43N3O4 B2518514 2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610757-09-0](/img/structure/B2518514.png)
2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiviral Action of Benzo[de]isoquinoline-1,3-diones
The study of benzo[de]isoquinoline-1,3-diones has revealed their potential as antiviral agents. Specifically, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione have demonstrated inhibitory effects on the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures. Interestingly, these compounds did not affect the replication of influenza and Sindbis viruses, nor did they exhibit virucidal effects. The antiviral activity was found to be time-related, and in vivo studies showed that these compounds could prevent or reduce the severity of ocular and dermal infections caused by vaccinia virus in rabbits .
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones
In the realm of organic crystal engineering, the synthesis of 1,4-piperazine-2,5-dione derivatives has been explored. One such compound was synthesized with a yield of 23% over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate. The study focused on the crystallization process, which yielded polymorphic crystalline forms through slow diffusion of ether into a chloroform solution and slow evaporation of an ethanol-chloroform-benzene solution. These polymorphs were characterized by their distinct hydrogen-bonding networks, as determined by single-crystal X-ray analysis. Furthermore, the association of this piperazinedione in solution was investigated using mass spectrometry and nuclear magnetic resonance spectroscopy. The data from these techniques, interpreted with the aid of solid-state structures, provided insights into solution aggregation. The association constants derived from the NMR data align with those of other cyclic cis amides in chloroform solvent .
Synthesis Analysis
The synthesis of benzo[de]isoquinoline-1,3-diones and their derivatives is a multi-step process that can yield various compounds with potential biological activity. The synthesis of 1,4-piperazine-2,5-dione, for instance, involves a sequence of reactions starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, resulting in a compound that can form different polymorphic crystals with unique hydrogen-bonding patterns .
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-diones is crucial for their biological activity. Single-crystal X-ray analysis has been employed to determine the hydrogen-bonding networks of polymorphic forms, which are essential for understanding the compound's properties and interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and the biological activity of benzo[de]isoquinoline-1,3-diones are complex. The antiviral activity of these compounds against specific viruses suggests that they interact with the viral replication machinery in a time-dependent manner . The synthesis process itself involves reactions that lead to the formation of polymorphic crystals, which can be studied to understand the compound's behavior in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure and the presence of different functional groups. The polymorphism observed in the crystalline forms indicates that these compounds can exhibit varied properties depending on their crystal structure. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been used to study the association of these compounds in solution, providing valuable information about their behavior in different solvents .
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Compounds with structures that include piperazine derivatives are often studied for their metabolic pathways and disposition in humans. For instance, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which is a complex molecule including a piperazine derivative, were determined through a study involving healthy male subjects. The study explored the pharmacokinetics, including elimination routes and metabolite identification, highlighting the importance of understanding how these compounds are processed in the body for their potential therapeutic applications (Renzulli et al., 2011).
Novel Sedative Agents
Research into piperazine derivatives also extends to their use as sedatives or anesthetics. A study on a novel isoindoline water-soluble benzodiazepine receptor agonist explored its anesthetic and sedative properties. This demonstrates the exploration of piperazine-containing compounds for their CNS effects, potentially contributing to the development of new anesthetic agents with favorable profiles (Sneyd et al., 2012).
Direcciones Futuras
Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . This suggests potential future directions for the development and study of similar compounds.
Propiedades
IUPAC Name |
2-[2-[4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O4/c41-30(24-44-31-9-7-29(8-10-31)37-20-25-17-26(21-37)19-27(18-25)22-37)23-39-13-11-38(12-14-39)15-16-40-35(42)32-5-1-3-28-4-2-6-33(34(28)32)36(40)43/h1-10,25-27,30,41H,11-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAJBMTDUXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

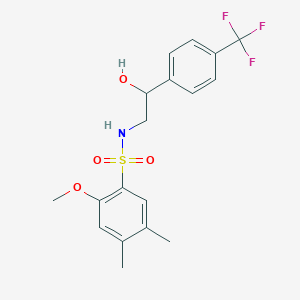
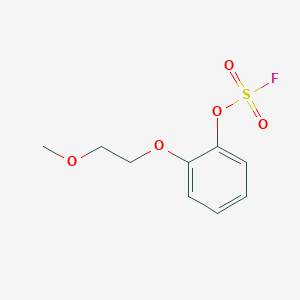
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
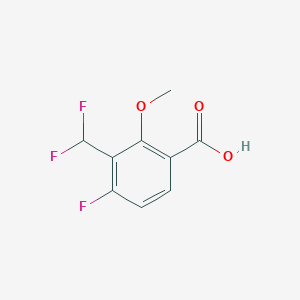
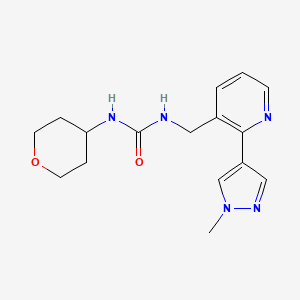
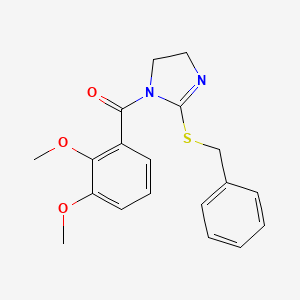
![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)
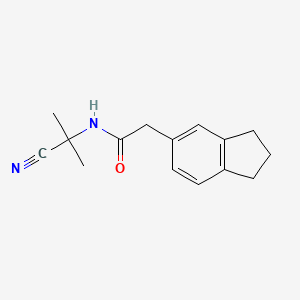
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)
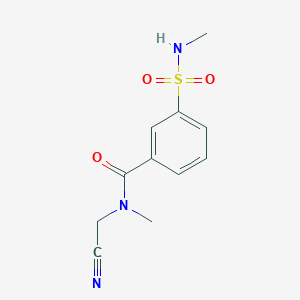
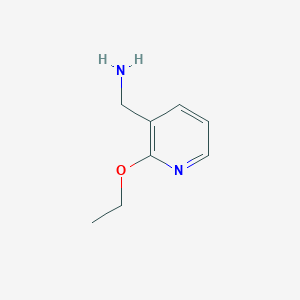
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)
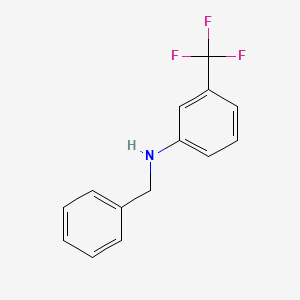
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)